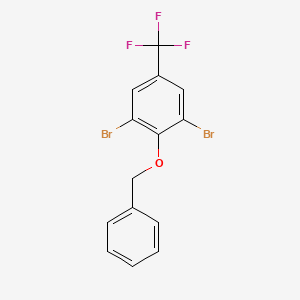
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene is an organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a benzyloxy-substituted benzene derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity. The benzyloxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Benzyloxy)-1,3-dibromo-5-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.
2-(Benzyloxy)-1,3-dibromo-5-nitrobenzene: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Benzyloxy)-1,3-dibromo-5-(trifluoromethyl)benzene imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with other substituents.
Properties
Molecular Formula |
C14H9Br2F3O |
|---|---|
Molecular Weight |
410.02 g/mol |
IUPAC Name |
1,3-dibromo-2-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9Br2F3O/c15-11-6-10(14(17,18)19)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
AQWYPRFEVGXKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















